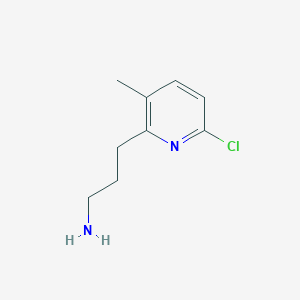
3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 3-position, connected to a propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 6-chloro-3-methylpyridine with 3-bromopropan-1-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methyl groups on the pyridine ring can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-Methylpyridin-2-YL)propan-1-amine: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
3-(6-Chloropyridin-2-YL)propan-1-amine: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
3-(6-Chloro-3-methylpyridin-2-YL)propan-1-amine is unique due to the presence of both chlorine and methyl substituents on the pyridine ring. This combination of substituents can enhance its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
3-(6-chloro-3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7-4-5-9(10)12-8(7)3-2-6-11/h4-5H,2-3,6,11H2,1H3 |
InChI-Schlüssel |
XDCIUKZUMSYHGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)Cl)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)
![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)
